REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH2:10])=[N:4][C:5]([CH3:9])=[C:6]([Br:8])[N:7]=1.[Na].[CH3:12][OH:13]>>[Br:8][C:6]1[N:7]=[C:2]([O:13][CH3:12])[C:3]([NH2:10])=[N:4][C:5]=1[CH3:9] |^1:10|
|
Name
|
|
Quantity
|
0.9 g
|
Type
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reactant
|
Smiles
|
BrC=1C(=NC(=C(N1)Br)C)N
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Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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CUSTOM
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Details
|
After removal of solvent in vacuo
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Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C(=NC1C)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |